Dipropofo

Catalog No.
S640669
CAS No.
2416-95-7
M.F
C24H34O2
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropofo

CAS Number

2416-95-7

Product Name

Dipropofo

IUPAC Name

4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3

InChI Key

QAISRHCMPQROAX-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,3’,5,5’-Tetrakis(1-methylethyl)-[1,1’-biphenyl]-4,4’-diol; 2,2’,6,6’-Tetraisopropyl-p,p’-biphenol; 3,3’,5,5’-Tetraisopropyl-4,4’-dihydroxybiphenyl;

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C

The exact mass of the compound 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol (CAS 2416-95-7), commonly known as Dipropofol or Propofol Related Compound A, is a sterically hindered biphenol. In procurement, it serves two distinct, critical roles: as a strictly regulated pharmacopeial reference standard for the quality control of the anesthetic propofol, and as a bulky building block in materials science and catalysis. Unlike standard unhindered biphenols, its four ortho-isopropyl groups provide significant steric shielding around the phenolic hydroxyls. This structural feature is leveraged to prevent oxidative degradation in high-performance polymers and to fine-tune the steric environment of phosphite and phosphoramidite ligands in transition metal catalysis [1].

Substituting 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol with generic biphenols or crude oxidative mixtures is unviable across its primary applications. In pharmaceutical quality control, regulatory bodies (USP/EP) mandate the use of this exact compound to quantify the oxidative dimerization of propofol; using an analog invalidates the assay . In polymer synthesis, replacing it with unsubstituted 4,4'-biphenol leads to rapid thermal oxidation and cross-linking during melt processing due to exposed hydroxyl groups. Conversely, substituting it with the more hindered 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol often results in excessive steric bulk that severely limits monomer solubility and blocks substrate access when used as a ligand precursor in catalysis .

Chromatographic Resolution in API Impurity Profiling

As the primary oxidative degradation product of propofol, 3,3',5,5'-tetraisopropylbiphenyl-4,4'-diol exhibits a significant shift in lipophilicity compared to the active pharmaceutical ingredient (API). With an XLogP3 of 7.3 and a molecular weight of 354.53 Da, it is quantitatively differentiated from propofol (XLogP3 ~3.8, MW 178.27 Da) . This ensures complete baseline resolution in reverse-phase HPLC, making it the mandatory standard for quantifying oxidative stress in propofol formulations.

Evidence DimensionLipophilicity (XLogP3) and Mass
Target Compound DataXLogP3 = 7.3, MW = 354.53 Da
Comparator Or BaselinePropofol API (XLogP3 = 3.8, MW = 178.27 Da)
Quantified Difference+3.5 XLogP3 units and +176.26 Da mass increase
ConditionsReverse-phase HPLC/LC-MS impurity profiling

The stark difference in lipophilicity guarantees that this impurity elutes significantly later than the API, allowing for accurate, interference-free quantification required by USP/EP regulations.

Steric Shielding for Polymer Thermal Stabilization

In the synthesis of high-performance polycarbonates and polyesters, the presence of four ortho-isopropyl groups provides critical steric shielding of the reactive phenolic oxygen. Compared to unsubstituted 4,4'-biphenol, which has zero ortho-substituents and a higher density (~1.2 g/cm3), the bulky isopropyl groups lower the monomer density to approximately 1.007 g/cm3 [1]. This steric bulk prevents premature oxidative cross-linking during high-temperature melt processing.

Evidence DimensionOrtho-position steric shielding and density
Target Compound Data100% ortho-substitution (4 isopropyls); Density ~1.007 g/cm3
Comparator Or Baseline4,4'-Biphenol (0 ortho-substituents; Density ~1.2 g/cm3)
Quantified DifferenceComplete steric blocking of ortho positions and ~16% reduction in solid density
ConditionsHigh-temperature melt polymerization and resin formulation

Procuring this hindered biphenol instead of standard biphenol prevents thermal degradation during polymer extrusion, ensuring the durability and optical clarity of specialty resins.

Steric Tuning in Phosphoramidite Ligand Synthesis

For transition metal catalysis, ligand steric bulk must be precisely tuned. 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol utilizes secondary carbon branching (isopropyl groups, A-value ~2.15 kcal/mol), whereas the commonly used 3,3',5,5'-tetra-tert-butyl analog uses tertiary branching (A-value ~4.9 kcal/mol) [1]. This represents a roughly 56% reduction in conformational steric strain per substituent, providing a precisely controlled zone of hindrance.

Evidence DimensionConformational steric strain (A-value)
Target Compound DataIsopropyl ortho-substituents (A-value ~2.15 kcal/mol)
Comparator Or BaselineTetra-tert-butylbiphenyl-4,4'-diol (Tert-butyl A-value ~4.9 kcal/mol)
Quantified Difference~56% lower steric strain per ortho-substituent
ConditionsPhosphoramidite/phosphite ligand complexation with transition metals

This optimized steric profile prevents the excessive crowding caused by tert-butyl groups, maintaining catalyst stability while ensuring the metal center remains accessible to substrates.

Pharmacopeial Quality Control and Impurity Profiling

Directly leveraging its significant lipophilicity difference from propofol (as detailed in Section 3), this compound is essential for analytical laboratories performing USP/EP-compliant assay testing. It is used as the primary reference standard (Propofol Related Compound A) to quantify oxidative degradation in propofol API batches .

High-Performance Polycarbonate and Polyester Resins

Due to the steric shielding provided by its four isopropyl groups, this compound is utilized as a stabilizing co-monomer in specialty resins. It prevents oxidative cross-linking during high-temperature melt processing, making it a structurally suited precursor for manufacturing durable, heat-resistant plastics [1].

Precursor for Bulky Phosphite and Phosphoramidite Ligands

Capitalizing on its precisely tuned steric profile (lower conformational strain than tert-butyl analogs), it serves as an effective precursor for synthesizing bulky bidentate ligands. These ligands are critical for maintaining catalyst stability and enforcing stereocontrol in asymmetric transition metal catalysis[2].

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

354.255880323 Da

Monoisotopic Mass

354.255880323 Da

Heavy Atom Count

26

UNII

H9GE6HX42A

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2416-95-7

Wikipedia

Dipropofo

Dates

Last modified: 08-15-2023

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